5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole
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Overview
Description
The compound “5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole” is a complex organic molecule that contains several functional groups, including a benzothiadiazole, a piperazine ring, and a methoxybenzoyl group .
Molecular Structure Analysis
The benzothiadiazole part of the molecule is a bicyclic structure composed of a benzene ring fused to a thiadiazole . The piperazine ring is a six-membered ring with two nitrogen atoms . The methoxybenzoyl group consists of a benzene ring attached to a carbonyl (C=O) group and a methoxy (O-CH3) group .Chemical Reactions Analysis
Benzothiadiazoles undergo the standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives . Piperazines can react with acids to form salts .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. Benzothiadiazoles are colorless solids and soluble in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(2,1,3-benzothiadiazol-5-ylmethyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-25-16-5-3-15(4-6-16)19(24)23-10-8-22(9-11-23)13-14-2-7-17-18(12-14)21-26-20-17/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBRLFKLJATPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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